molecular formula C6H9ClN2 B2919860 4-chloro-1-propyl-1H-pyrazole CAS No. 1204901-63-2

4-chloro-1-propyl-1H-pyrazole

Cat. No.: B2919860
CAS No.: 1204901-63-2
M. Wt: 144.6
InChI Key: UTNHOVXFLARMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazole (B372694) Heterocyclic Scaffold

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a prominent structure in the field of medicinal chemistry. researchgate.netresearchgate.net It is often referred to as a "privileged scaffold" because of its straightforward synthesis, favorable drug-like characteristics, and its capacity to act as a versatile bioisosteric replacement for other chemical groups. bohrium.comnih.gov A multitude of pyrazole derivatives have been developed and commercialized as therapeutic agents, demonstrating the scaffold's broad pharmacological potential. researchgate.net

The significance of the pyrazole nucleus is underscored by its presence in numerous FDA-approved drugs. nih.gov These include medications for a wide array of conditions, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and various kinase inhibitors for cancer treatment like crizotinib (B193316) and ruxolitinib. bohrium.comnih.gov The ability of the pyrazole ring to interact with a diverse range of biological targets, including enzymes like protein kinases, is a key factor in its therapeutic success. bohrium.comnih.gov The structural and electronic properties of the pyrazole ring, along with the ease of introducing various substituents, allow for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. researchgate.netnih.gov This adaptability makes the pyrazole framework a continuing focus for the discovery of novel drugs. researchgate.netnih.gov

Overview of 4-Chloro-1-propyl-1H-pyrazole within the Broader Pyrazole Chemical Space

Within the extensive family of pyrazole derivatives, this compound is a distinct molecule characterized by its specific substitution pattern. The core pyrazole ring is functionalized with a chlorine atom at the fourth position and a propyl group attached to one of the nitrogen atoms (position 1). These substituents critically influence the compound's chemical identity and reactivity. The chlorine atom, being an electronegative element, can modulate the electronic nature of the pyrazole ring, which may in turn influence its biological interactions. cymitquimica.com The N-propyl group affects the molecule's lipophilicity (its ability to dissolve in fats and oils), which is a crucial parameter for its behavior in biological systems. nih.gov

The synthesis of substituted pyrazoles like this compound can be achieved through various established chemical reactions. mdpi.com A common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comacs.org For the specific introduction of a chlorine atom at the 4-position, direct chlorination of the pyrazole ring is a viable method, using reagents such as hypochloric acid or thionyl chloride. google.comgoogle.com This compound is part of a larger group of halo- and alkyl-substituted pyrazoles that are frequently used as building blocks in organic synthesis.

Property Value
CAS Number 1204901-63-2 sigmaaldrich.com
Molecular Formula C6H9ClN2
Molecular Weight 144.6 g/mol sigmaaldrich.com

Contextualization of Academic Research Directions for this compound

Academic and industrial research involving this compound and structurally similar compounds is primarily centered on their utility as intermediates in the synthesis of more complex molecules. evitachem.com These molecules are of particular interest in the development of new pharmaceuticals and agrochemicals. The presence of a chlorine atom on the pyrazole ring makes it a versatile handle for introducing further chemical diversity through various cross-coupling reactions. google.com

A significant focus of research is the development of efficient and selective synthetic methodologies to produce these substituted pyrazoles. mdpi.comresearchgate.net For example, studies have explored reactions like the Vilsmeier-Haack formylation to introduce aldehyde groups onto chloropyrazole rings, thereby creating multifunctional intermediates for further chemical transformations. scispace.com The overarching goal is often to build libraries of diverse pyrazole-containing compounds that can be screened for potential biological activities. researchgate.net While specific biological activity for this compound itself is not widely reported in scientific literature, the broader class of substituted chloropyrazoles is investigated for potential applications, including as anti-inflammatory or insecticidal agents. evitachem.com Consequently, the principal research interest in this compound lies in its role as a foundational element for constructing novel chemical entities with potential commercial applications. cymitquimica.comevitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNHOVXFLARMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Chloro 1 Propyl 1h Pyrazole and Its Derivatives

Classical Cyclocondensation Approaches to Pyrazole (B372694) Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, involving the reaction of a binucleophilic hydrazine (B178648) component with a 1,3-bielectrophilic three-carbon unit. mdpi.com This approach is one of the most traditional and widely used methods for constructing the pyrazole ring. beilstein-journals.orgnih.gov

The Knorr pyrazole synthesis, first established in 1883, represents the archetypal cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine derivatives. mdpi.com To synthesize a 1-propylpyrazole derivative, propylhydrazine (B1293729) would serve as the N,N-binucleophile. The reaction with a 1,3-dicarbonyl compound proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by a specific nitrogen atom of the substituted hydrazine. nih.gov Reaction conditions, steric hindrance, and the electronic nature of the substituents on both reactants can influence the isomeric ratio. mdpi.com

Table 1: Examples of 1,3-Biselectrophilic Precursors for Pyrazole Synthesis

1,3-Biselectrophile Type Example Compound Resulting Pyrazole Feature
1,3-Diketone Acetylacetone 3,5-Dimethyl substitution
β-Ketoester Ethyl acetoacetate 3-Methyl-5-oxo (pyrazoline) or 5-methyl-3-hydroxy substitution
Malondialdehyde derivative Malondialdehyde tetraethyl acetal Unsubstituted at C3 and C5

Beyond 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds (enones) and alkynones are effective 1,3-bielectrophilic precursors for pyrazole synthesis. The reaction with propylhydrazine typically involves an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system. nih.govslideshare.net This is followed by intramolecular cyclization via condensation with the carbonyl group, forming a pyrazoline intermediate. Subsequent oxidation, which can occur in situ using an oxidizing agent or sometimes simply air, leads to the aromatic pyrazole. nih.gov

Multicomponent reactions have been developed where the α,β-unsaturated carbonyl intermediate is generated in situ, for example, through a Knoevenagel condensation between an aldehyde and a 1,3-dicarbonyl compound, before the addition of the hydrazine. beilstein-journals.org This one-pot approach enhances synthetic efficiency. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the five-membered pyrazole ring with high regioselectivity. chim.it This reaction involves a 1,3-dipole, such as a diazo compound, reacting with a dipolarophile, typically an alkyne or alkene. chim.it

The reaction of diazo compounds with alkynes is a direct and atom-economical route to pyrazoles. nih.gov Diazoalkanes act as the three-atom (C-N-N) component that reacts with the two-carbon alkyne unit. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. organic-chemistry.org For instance, the reaction of diazomethane (B1218177) with an electron-deficient alkyne typically yields a specific regioisomer. Tosylhydrazones are often used as stable in situ precursors for generating diazo compounds under basic conditions. organic-chemistry.org

Table 2: Components for [3+2] Cycloaddition Synthesis of Pyrazoles

1,3-Dipole Source Dipolarophile Key Features
Diazoacetonitrile Nitroolefins Yields cyanopyrazoles; transition-metal-free. organic-chemistry.org
N-Tosylhydrazones Terminal Alkynes In situ generation of diazo compounds; often requires a base. mdpi.com
Ethyl diazoacetate Phenylpropargyl Esters Can be catalyzed by Lewis acids like zinc triflate. nih.gov

Various transition metals, including copper, palladium, rhodium, and ruthenium, can catalyze or promote [3+2] cycloaddition reactions, often under milder conditions and with enhanced selectivity. organic-chemistry.org Copper salts, for example, are known to promote the cycloaddition of sydnones with terminal alkynes, providing a regioselective route to 1,3-disubstituted or 1,4-disubstituted pyrazoles depending on the specific copper promoter used. researchgate.net

Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another pathway to pyrazole derivatives. organic-chemistry.org Similarly, palladium-catalyzed processes, such as the coupling of aryl triflates with pyrazole derivatives or carbonylative coupling reactions followed by cyclization, have been developed for the synthesis of highly substituted pyrazoles. nih.govorganic-chemistry.org

Table 3: Examples of Metal-Promoted Pyrazole Syntheses

Metal Catalyst Reaction Type Substrates
Copper(I) oxide (Cu₂O) Aerobic Oxidative [3+2] Cycloaddition N,N-disubstituted hydrazines and alkynoates. organic-chemistry.org
Copper(I) chloride (CuCl) Oxidative Coupling/Cycloaddition Aldehyde hydrazones and maleimides. mdpi.com
Rhodium complexes Addition-Cyclization Hydrazines and alkynes via C-N bond cleavage. organic-chemistry.org

Direct Halogenation and Regioselective Functionalization at the Pyrazole Core

For the synthesis of 4-chloro-1-propyl-1H-pyrazole, a direct and efficient method is the electrophilic chlorination of a pre-formed 1-propyl-1H-pyrazole ring. The C4 position of the 1-substituted pyrazole nucleus is electron-rich and thus highly susceptible to electrophilic substitution reactions, making direct halogenation a regioselective and synthetically viable strategy. researchgate.net

A patented method for preparing 4-chloropyrazoles involves the reaction of a pyrazole bearing a hydrogen at the 4-position with hypochloric acid or its salts, such as sodium hypochlorite (B82951) (NaOCl), in the absence of carboxylic acid. google.com The reaction is typically performed at temperatures ranging from -20°C to +70°C. google.com

More recently, a direct cyclization/chlorination method has been developed using trichloroisocyanuric acid (TCCA). In this approach, TCCA serves as both the oxidant to facilitate the cyclization of a hydrazine-based precursor and as the chlorinating agent to install the chlorine atom at the C4 position in a one-pot process. preprints.org Other common chlorinating agents used for such transformations include N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can be optimized to achieve high yields of the desired 4-chloro product.

Table 4: Chlorinating Agents for the Synthesis of 4-Chloropyrazoles

Chlorinating Agent Abbreviation Typical Conditions
Sodium Hypochlorite NaOCl Aqueous or alcoholic solvent, 0–40 °C. google.com
N-Chlorosuccinimide NCS Acetonitrile or chlorinated solvents.
Trichloroisocyanuric Acid TCCA Acts as both oxidant and chlorinating agent. preprints.org

Chlorination Techniques at Position 4 of the Pyrazole Ring

The introduction of a chlorine atom at the C4 position of the pyrazole ring is a critical step in the synthesis of this compound. This transformation is typically achieved through electrophilic halogenation of a pre-formed 1-propyl-1H-pyrazole precursor. The C4 position is electronically favorable for such substitutions in pyrazole systems. organic-chemistry.org Several chlorinating agents have been proven effective for this purpose.

A common and efficient method involves the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS). The reaction of pyrazoles with NCS, often conducted in solvents like carbon tetrachloride or water, provides 4-halopyrazoles in excellent yields under mild conditions, without the need for a catalyst. organic-chemistry.org Another established method is the reaction of a pyrazole with hypochloric acid or its salts (e.g., NaOCl). This process is typically carried out in the substantial absence of carboxylic acid to achieve high yields, representing an improvement over older methods that required acetic acid and resulted in lower efficiency. researchgate.net

More recently, 1,3,5-trichloroisocyanuric acid (TCCA) has been employed as both an oxidant and a chlorinating agent in a direct cyclization/chlorination strategy starting from hydrazines to produce 4-chloropyrazoles in a single step with yields up to 92%. google.com Thionyl chloride (SOCl₂) has also been used to chlorinate pyrazole derivatives in the presence of a catalyst like pyridine (B92270). rsc.org

Chlorinating AgentTypical SubstrateReaction ConditionsKey AdvantagesReference
N-Chlorosuccinimide (NCS)1-Propyl-1H-pyrazoleCCl₄ or H₂O, mild conditionsHigh yield, no catalyst needed organic-chemistry.org
Sodium Hypochlorite (NaOCl)Pyrazole-20°C to +70°C, absence of carboxylic acidImproved yield over older methods researchgate.net
1,3,5-Trichloroisocyanuric acid (TCCA)Hydrazone precursorMild conditionsOne-pot cyclization and chlorination google.com
Thionyl Chloride (SOCl₂)Pyrazole derivativeReflux with catalyst (e.g., pyridine)Good regioselectivity rsc.org
Table 1. Comparison of Chlorination Techniques for the Pyrazole Ring at C4.

Post-Functionalization Methodologies for Further Derivatization

The chlorine atom at the C4 position of this compound serves as a versatile handle for further derivatization through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of pyrazole derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming new carbon-carbon bonds by coupling the 4-chloropyrazole with aryl, heteroaryl, or styryl boronic acids. nih.govresearchgate.net Studies on related 4-halopyrazoles have shown that chloro-derivatives are effective substrates, sometimes superior to iodo-derivatives due to a reduced tendency for dehalogenation side reactions. researchgate.net The use of modern catalyst systems, such as those employing XPhos-type ligands, facilitates the coupling of even sterically demanding or electronically diverse boronic acids. nih.gov

Sonogashira Coupling: To introduce alkynyl substituents at the C4 position, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with the 4-chloropyrazole. The resulting 4-alkynylpyrazoles can serve as intermediates for further transformations, such as the synthesis of fused heterocyclic systems like thieno[2,3-c]pyrazoles. wikipedia.org The reaction is typically performed under mild, copper-free conditions to avoid the undesirable homocoupling of acetylenes. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the C4 position can be achieved via the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the 4-chloropyrazole with primary or secondary amines. nih.gov While the C4 amination of pyrazoles has been less explored than aryl halides, recent studies have demonstrated its feasibility using specific palladium catalysts and bulky phosphine (B1218219) ligands. nih.gov Both palladium and copper-based catalyst systems have been investigated for C-N coupling reactions on the pyrazole core. nih.gov

Transition Metal-Catalyzed Synthetic Routes

Transition metals play a pivotal role in modern synthetic strategies for constructing and functionalizing the pyrazole ring. Catalysts based on copper, palladium, ruthenium, and iron offer efficient and selective pathways.

Copper-Catalyzed Cyclization and Cross-Coupling Reactions

Copper catalysts are well-established for the synthesis of pyrazole derivatives. Copper(I) chloride has been used to catalyze the oxidative coupling of aldehyde hydrazones with maleimides to form fused pyrrolo[3,4-c]pyrazole systems. youtube.com Copper-catalyzed cycloaddition reactions, such as the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones, provide a route to 4-trifluoromethyl pyrazoles. youtube.com Furthermore, copper oxide nanoparticles have been developed as a reusable and environmentally friendly catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles in aqueous media. google.com

Palladium-Mediated Transformations and C-H Activation

Palladium catalysis is arguably the most powerful tool for pyrazole synthesis and functionalization. libretexts.org Palladium-catalyzed cross-coupling reactions, as detailed in section 2.3.2, are fundamental for derivatization. Beyond this, palladium catalysts enable the direct C-H functionalization of the pyrazole ring, offering a more atom-economical alternative to traditional cross-coupling that requires pre-halogenated substrates.

A four-component coupling reaction catalyzed by palladium can construct the pyrazole ring in one pot from a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, proceeding at room temperature. Palladium has also been used to catalyze the intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones to yield pyrazolo[4,3-c]quinolines.

Reaction TypeCatalyst System (Example)ReactantsProduct TypeReference
Suzuki-Miyaura CouplingXPhos Pd G24-Halopyrazole + Boronic Acid4-Aryl/Styryl-pyrazole nih.gov
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuI4-Halopyrazole + Terminal Alkyne4-Alkynyl-pyrazole wikipedia.org
Buchwald-Hartwig AminationPd(dba)₂ / Bulky Ligand4-Halopyrazole + Amine4-Amino-pyrazole nih.gov
Four-Component CouplingPalladium CatalystAlkyne, Hydrazine, CO, Aryl IodideSubstituted Pyrazole
Table 2. Selected Palladium-Mediated Reactions for Pyrazole Synthesis and Functionalization.

Ruthenium and Iron-Catalyzed Approaches

Ruthenium and iron catalysts provide sustainable and efficient alternatives for pyrazole synthesis. Ruthenium-catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines is a green method that produces pyrazoles with only water and hydrogen as byproducts. rsc.org This approach avoids the need for sacrificial hydrogen acceptors. Another ruthenium-catalyzed method involves an intramolecular aerobic oxidative C-N coupling of hydrazones to form polysubstituted pyrazoles, using oxygen as the oxidant.

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst. Iron-catalyzed routes for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols have been developed. wikipedia.org Iron catalysts, including an iron-based polyoxometalate, have also been shown to promote the condensation cyclization of arylsulfonylhydrazines with diketones to produce functionalized pyrazoles in high yields. nih.gov Furthermore, iron-catalyzed tandem reactions using alcohols as the primary feedstock offer a sustainable approach for the multicomponent synthesis of tri-substituted pyrazoles.

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govnih.gov The synthesis of pyrazole and its fused derivatives is well-suited to MCR strategies.

A common MCR approach involves the condensation of a hydrazine, a 1,3-dicarbonyl compound (or a synthetic equivalent), and other components. For example, the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can produce highly substituted pyrano[2,3-c]pyrazoles. These reactions can be catalyzed by various agents, including taurine (B1682933) or montmorillonite (B579905) K10 clay. The modular nature of MCRs allows for the creation of diverse pyrazole libraries by simply varying the starting materials. wikipedia.org These one-pot syntheses often proceed under mild or solvent-free conditions, aligning with the principles of green chemistry. nih.gov

Synthetic Transformations from Pre-existing Heterocyclic Systems

The synthesis of this compound and its derivatives can be approached through the chemical transformation of other pre-existing heterocyclic rings. This strategy, often involving ring-opening and subsequent recyclization or rearrangement reactions, offers alternative pathways to pyrazole construction, potentially allowing for the introduction of desired substituents from readily available starting materials. Key heterocyclic precursors that can be converted into the pyrazole core include pyrimidines and isoxazoles.

Transformation of Pyrimidines

One potential route to N-alkylated pyrazoles involves the skeletal remodeling of pyrimidine (B1678525) rings. The reaction of certain pyrimidine derivatives with hydrazines can lead to the formation of pyrazoles through a ring transformation process. This method is particularly relevant for the synthesis of 1-substituted pyrazoles, such as the target 1-propyl derivative.

The general transformation involves the reaction of a pyrimidine with a substituted hydrazine, in this case, propylhydrazine. The reaction mechanism typically proceeds through a nucleophilic attack of the hydrazine on the pyrimidine ring, leading to ring opening and subsequent recyclization to form the more thermodynamically stable pyrazole ring. The specific conditions and yields of this transformation are highly dependent on the substitution pattern of the starting pyrimidine.

For the synthesis of this compound, a hypothetical pathway could start from a suitably substituted 4-chloropyrimidine. The reaction with propylhydrazine would be intended to introduce the propyl group at the N1 position of the resulting pyrazole ring while retaining the chloro substituent at the 4-position. However, the regioselectivity of such reactions can be a significant challenge, and a mixture of isomers may be formed.

Starting HeterocycleReagents and ConditionsProductKey Findings
4-ChloropyrimidinePropylhydrazine, heatThis compound (potential)This transformation provides a direct route to N-alkylation of the resulting pyrazole. The regioselectivity of hydrazine addition and subsequent cyclization is crucial.
2-Thio-pyrimidine derivativesHydrazine hydrate, followed by POCl₃ and then a 1,3-dicarbonyl compoundPyrazole-substituted pyrimidinesThis multi-step sequence demonstrates the use of pyrimidines as scaffolds for building pyrazole rings.

It is important to note that while the general transformation of pyrimidines to pyrazoles is known, specific examples leading directly to this compound are not readily found in the literature, suggesting this may be a less common or more complex synthetic route.

Transformation of Isoxazoles

Another versatile method for the synthesis of pyrazoles involves the ring transformation of isoxazoles. This approach typically involves the cleavage of the N-O bond of the isoxazole (B147169) ring, followed by condensation with a hydrazine derivative.

The process is often initiated by a base- or nucleophile-induced ring opening of the isoxazole to form a β-ketonitrile intermediate. This reactive intermediate is then cyclized in situ with a hydrazine, such as propylhydrazine, to yield the corresponding pyrazole. The nature of the substituents on the starting isoxazole will determine the substitution pattern of the final pyrazole product.

To achieve the synthesis of this compound, one could envision a strategy starting from an isoxazole precursor that would generate a β-ketonitrile amenable to chlorination and subsequent cyclization with propylhydrazine. A potential, though likely multi-step, pathway could involve:

Ring opening of a suitable isoxazole to a β-ketonitrile.

Chlorination of the active methylene (B1212753) group of the β-ketonitrile.

Cyclization of the resulting α-chloro-β-ketonitrile with propylhydrazine.

The success of this strategy would depend on the feasibility and selectivity of each step.

Starting HeterocycleIntermediateReagents and Conditions for TransformationProductResearch Findings
3-Substituted isoxazoleβ-Ketonitrile1. Base (e.g., NaOH) 2. Propylhydrazine1-Propyl-3-substituted-1H-pyrazoleThe isoxazole ring is opened to a versatile β-ketonitrile intermediate which readily cyclizes with hydrazines.
5-AminoisoxazoleNot isolatedHydrazine3-AminopyrazoleHydrazine can directly induce the ring transformation without the need for isolating the intermediate.

This method offers a modular approach, where the substituents on the final pyrazole can be dictated by the choice of the starting isoxazole and the hydrazine derivative. While a direct one-step transformation of a pre-chlorinated isoxazole to this compound is not explicitly documented, the underlying chemistry of isoxazole to pyrazole conversion provides a strong foundation for designing such a synthetic route.

Chemical Reactivity and Mechanistic Transformations of 4 Chloro 1 Propyl 1h Pyrazole

Electrophilic Reactivity and Nucleophilic Substitution Pathways

The pyrazole (B372694) ring is generally considered an electron-rich aromatic system. However, the presence of the electronegative chlorine atom at the C-4 position induces a partial positive charge on this carbon, making it susceptible to attack by nucleophiles. This electrophilic character is the basis for a range of nucleophilic substitution reactions.

Reaction with Nucleophiles for Diverse Derivative Formation

The chlorine atom at the C-4 position of 4-chloro-1-propyl-1H-pyrazole can be displaced by a variety of nucleophiles, leading to the formation of a diverse array of pyrazole derivatives. This reactivity is analogous to nucleophilic aromatic substitution (SNA r) on other halo-heterocycles. The reaction generally proceeds through an addition-elimination mechanism, where the nucleophile attacks the C-4 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), which then expels the chloride ion to restore aromaticity.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates, yielding 4-amino-, 4-alkoxy-, and 4-thioalkoxy-1-propyl-1H-pyrazole derivatives, respectively. The reactivity of the 4-chloropyrazole substrate can be influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and the use of aprotic polar solvents, which can stabilize the charged intermediate, generally facilitate the reaction.

For instance, the reaction of 4-chloropyrazoles with primary and secondary amines can lead to the formation of the corresponding 4-aminopyrazole derivatives. While specific studies on this compound are not extensively documented, related transformations on other 4-halopyrazoles provide insight into the expected reactivity.

NucleophileProductGeneral Reaction Conditions
Primary Amines (R-NH₂)4-(Alkylamino)-1-propyl-1H-pyrazoleHeating in a suitable solvent (e.g., DMF, DMSO), often with a base.
Secondary Amines (R₂NH)4-(Dialkylamino)-1-propyl-1H-pyrazoleSimilar to primary amines.
Alkoxides (RO⁻)4-Alkoxy-1-propyl-1H-pyrazoleReaction with sodium or potassium alkoxides in the corresponding alcohol or an aprotic solvent.
Thiolates (RS⁻)4-(Alkylthio)-1-propyl-1H-pyrazoleReaction with sodium or potassium thiolates.

Formation of Carboxamides and Other Functionalized Analogues of this compound

The synthesis of pyrazole-4-carboxamides is of significant interest due to the prevalence of this moiety in bioactive molecules. While the direct conversion of this compound to its corresponding carboxamide via direct nucleophilic attack of an amide anion is challenging due to the basicity of the amide, indirect methods are commonly employed.

A more feasible route involves a two-step process. First, the 4-chloro substituent can be transformed into a carboxylic acid group. This can be achieved through various methods, such as metal-halogen exchange followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions. Once the 4-carboxy-1-propyl-1H-pyrazole is obtained, standard amide coupling methodologies can be applied. These methods typically involve the activation of the carboxylic acid with reagents like thionyl chloride (to form the acid chloride) or carbodiimides, followed by reaction with the desired amine.

A variety of functionalized analogues can be prepared using this strategy, by varying the amine component in the final coupling step. This allows for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

Catalytic Coupling Reactions Involving the C-4 Chlorine Substituent

The chlorine atom at the C-4 position of this compound serves as an excellent electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Investigation of Cross-Coupling Methodologies

Several palladium-catalyzed cross-coupling reactions are expected to be applicable to this compound, allowing for the introduction of a wide variety of substituents at the C-4 position. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of advanced catalyst systems with bulky, electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of these substrates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-chloropyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a highly versatile method for the formation of C-C bonds and would allow for the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position.

Buchwald-Hartwig Amination: This reaction provides a direct route to C-N bond formation by coupling the 4-chloropyrazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This method is often preferred over classical nucleophilic substitution for its broader substrate scope and milder reaction conditions for certain substrates.

Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the 4-chloropyrazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The resulting 4-alkynylpyrazole derivatives are valuable intermediates in organic synthesis.

Heck Coupling: The Heck reaction involves the coupling of the 4-chloropyrazole with an alkene to form a new C-C bond, typically leading to a 4-vinylpyrazole derivative.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner to couple with the 4-chloropyrazole, catalyzed by a palladium or nickel complex. It is known for its high functional group tolerance.

Cross-Coupling ReactionCoupling PartnerProduct
Suzuki-MiyauraR-B(OH)₂4-R-1-propyl-1H-pyrazole (R = aryl, vinyl)
Buchwald-HartwigR₂NH4-(R₂N)-1-propyl-1H-pyrazole
SonogashiraR-C≡CH4-(R-C≡C)-1-propyl-1H-pyrazole
HeckAlkene4-(Vinyl)-1-propyl-1H-pyrazole
NegishiR-ZnX4-R-1-propyl-1H-pyrazole

Exploration of Other Substitution and Elimination Reactions at C-4

Beyond the well-established cross-coupling reactions, the C-4 chlorine substituent can participate in other transformations. Under strongly basic conditions and elevated temperatures, elimination reactions can potentially occur, particularly if there is an adjacent hydrogen atom that can be abstracted. However, for an aromatic system like pyrazole, such elimination reactions to form a strained hetaryne intermediate are generally disfavored compared to nucleophilic substitution or cross-coupling pathways.

Tautomerism and Isomerization Phenomena in Pyrazole Systems

For N-substituted pyrazoles such as this compound, annular tautomerism, which involves the migration of a proton between the two nitrogen atoms, is not possible due to the presence of the propyl group on one of the nitrogens. This leads to a fixed isomeric form.

However, it is important to consider the possibility of other forms of isomerism. For instance, if the synthesis of the parent pyrazole ring allows for it, constitutional isomers with the propyl group at the N-2 position could exist. The relative stability of the 1-propyl versus the 2-propyl isomer would be influenced by the steric and electronic effects of the substituents on the pyrazole ring.

Furthermore, while not a tautomeric process, conformational isomerism related to the rotation of the propyl group around the N-C bond exists. The preferred conformation will be the one that minimizes steric interactions with the adjacent substituents on the pyrazole ring.

Annular Prototropic Tautomerism Studies

Annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent nitrogen atoms of the pyrazole ring. researchgate.net This phenomenon results in the existence of two distinct tautomeric forms which can be in rapid equilibrium in solution. nih.gov However, in the case of this compound, the presence of a propyl group covalently bonded to one of the ring nitrogen atoms (N1) precludes the possibility of annular prototropic tautomerism. The substituent at the N1 position fixes the molecule in the 1-propyl tautomeric form, preventing the proton migration necessary for this type of isomerism.

To understand the tautomeric behavior of the core pyrazole structure, one must consider its N-unsubstituted precursor, 4-chloro-1H-pyrazole. For N-unsubstituted pyrazoles, the position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and intermolecular interactions such as hydrogen bonding. nih.govrsc.org

Research on various 3,5-disubstituted 1H-pyrazoles has provided insight into these influencing factors. For instance, X-ray crystallography, theoretical calculations, and NMR spectroscopy have been employed to determine the predominant tautomer in both solid and solution states. nih.govrsc.org These studies reveal that both intra- and intermolecular interactions, along with the aromaticity of the pyrazole ring, play a significant role in stabilizing one tautomer over the other. nih.gov In symmetrically substituted pyrazoles, the two tautomers are identical. rsc.org However, in unsymmetrically substituted pyrazoles, the equilibrium can be shifted significantly. The stability of a particular tautomer is often dictated by the ability to form favorable hydrogen bonds or by the electronic effects of the ring substituents. nih.gov

Table 1: Factors Influencing Annular Tautomeric Equilibrium in N-Unsubstituted Pyrazoles

Factor Description
Substituent Effects Electron-donating or electron-withdrawing groups on the pyrazole ring can influence the acidity of the N-H proton and the basicity of the pyridinic nitrogen, thus shifting the equilibrium. chim.it
Solvent Polarity The polarity of the solvent can affect the stability of the different tautomers. Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding.
Hydrogen Bonding The formation of intra- and intermolecular hydrogen bonds can significantly stabilize a specific tautomeric form. rsc.org In the solid state, crystal packing is often dominated by these interactions. nih.gov

| Temperature | Changes in temperature can alter the position of the tautomeric equilibrium. |

Analysis of Side-Chain Tautomerism in this compound Derivatives

While this compound itself does not exhibit side-chain tautomerism, its derivatives can be designed to possess this property by introducing appropriate functional groups at positions 3, 4, or 5 of the pyrazole ring. Side-chain tautomerism involves proton migration between a heteroatom in the ring and a functional group attached to the ring. A prominent example within the pyrazole family is the tautomerism observed in pyrazolones.

For instance, a hypothetical derivative such as 1-propyl-4-chloro-1H-pyrazol-5-ol could exhibit keto-enol tautomerism. This type of tautomerism is common in pyrazolones, which can exist in three potential forms: the OH form (e.g., pyrazol-ol), the NH form, and the CH form.

Investigations into N-substituted pyrazolones have shown that the equilibrium between these tautomers is highly dependent on the solvent and the substitution pattern. mdpi.com For example, studies on 1-phenyl-1H-pyrazol-3-ol have revealed that it exists predominantly as the pyrazol-3-ol tautomer in both nonpolar solvents and the solid state, often forming dimers through hydrogen bonding. mdpi.com

The potential tautomeric forms for a hypothetical this compound derivative bearing a hydroxyl group at the C5 position are illustrated below:

OH-form (A): 4-chloro-1-propyl-1H-pyrazol-5-ol

CH-form (B): 4-chloro-1-propyl-1,2-dihydro-pyrazol-5-one

NH-form: (Not possible due to N1-substitution)

The equilibrium between these forms would be influenced by the stability of the respective tautomers, which is affected by factors such as aromaticity, conjugation, and solvation. The aromaticity of the pyrazole ring in the OH-form provides a significant stabilizing factor.

Ring System Modifications and the Formation of Fused Pyrazole Scaffolds

The this compound core can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. chim.it These fused pyrazoles, such as pyrazolopyrimidines and pyrazolopyridines, are of significant interest due to their diverse applications. nih.govchim.it The formation of these fused scaffolds typically involves the introduction of functional groups onto the pyrazole ring, which can then participate in cyclocondensation or annulation reactions. chim.itresearchgate.net

A common strategy involves the use of aminopyrazole derivatives. For example, a derivative like 5-amino-4-chloro-1-propyl-1H-pyrazole could be a key intermediate. This aminopyrazole can react with 1,3-bielectrophilic reagents to construct a new fused ring. chim.it

Examples of Fused Pyrazole Synthesis Strategies:

Pyrazolo[1,5-a]pyrimidines: These can be synthesized via the reaction of a 5-aminopyrazole derivative with various 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated ketones. The reaction proceeds through a condensation followed by an intramolecular cyclization.

Pyrazolo[3,4-b]pyridines: This scaffold can be constructed from a 5-aminopyrazole derivative through reactions with α,β-unsaturated carbonyl compounds (e.g., in the Friedländer annulation) or by condensation with 1,3-dicarbonyl compounds followed by cyclization. chim.it

Pyrazolo[4,3-c]pyridines: These systems can also be prepared from appropriately functionalized pyrazoles, often requiring a different set of precursors to achieve the desired regiochemistry of the fused pyridine (B92270) ring. researchgate.net

The specific reaction conditions and the nature of the reactants determine the final fused heterocyclic system. The chloro and propyl substituents on the initial pyrazole ring would be retained in the final product, potentially influencing its chemical properties.

Table 2: Synthesis of Fused Pyrazoles from Functionalized Pyrazole Precursors

Fused Pyrazole System Required Pyrazole Precursor Typical Co-reactant
Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole derivative 1,3-Diketone
Pyrazolo[3,4-b]pyridine 5-Amino-4-formylpyrazole Active methylene (B1212753) compound (e.g., malononitrile)
Pyrazolo[3,4-d]pyrimidine 4-Amino-5-carboxamidopyrazole Formamide or orthoformates

These synthetic pathways allow for the structural elaboration of the this compound core, leading to a wide array of complex heterocyclic compounds with tailored properties. nih.govchim.it

Advanced Analytical Characterization Techniques for 4 Chloro 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chloro-1-propyl-1H-pyrazole, a combination of one-dimensional and multi-dimensional NMR techniques would be utilized for a comprehensive structural assignment.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyrazole (B372694) ring and the N-propyl group.

Pyrazole Ring Protons: The pyrazole ring has two protons, at positions 3 and 5. These would appear as two distinct singlets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The absence of adjacent protons would result in no spin-spin coupling, hence the singlet multiplicity.

N-Propyl Group Protons: The propyl group would exhibit three distinct sets of signals:

A triplet for the terminal methyl (CH₃) protons, due to coupling with the adjacent methylene (B1212753) (CH₂) group.

A multiplet (likely a sextet) for the central methylene (CH₂) protons, resulting from coupling with both the adjacent methyl and methylene groups.

A triplet for the methylene (CH₂) protons directly attached to the pyrazole nitrogen, due to coupling with the central methylene group.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (pyrazole)7.0 - 8.0s-
H-5 (pyrazole)7.0 - 8.0s-
N-CH₂-CH₂-CH₃3.8 - 4.2t~7
N-CH₂-CH₂-CH₃1.7 - 2.1m~7
N-CH₂-CH₂-CH₃0.8 - 1.2t~7

s = singlet, t = triplet, m = multiplet

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For this compound, six distinct carbon signals would be anticipated.

Pyrazole Ring Carbons: Three signals would correspond to the C-3, C-4, and C-5 carbons of the pyrazole ring. The carbon atom bearing the chlorine atom (C-4) would be significantly influenced by the electronegativity of the halogen.

N-Propyl Group Carbons: Three signals would correspond to the three carbon atoms of the propyl chain.

A hypothetical ¹³C NMR data table is shown below.

CarbonExpected Chemical Shift (δ, ppm)
C-3 (pyrazole)130 - 145
C-4 (pyrazole)105 - 120
C-5 (pyrazole)120 - 135
N-CH₂-CH₂-CH₃50 - 60
N-CH₂-CH₂-CH₃20 - 30
N-CH₂-CH₂-CH₃10 - 15

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish the connectivity between atoms, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For the N-propyl group, cross-peaks would be observed between the adjacent methylene and methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the pyrazole ring and the propyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection of the propyl group to the N-1 position of the pyrazole ring, by observing a correlation between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be a suitable technique for the analysis of this compound, given its likely volatility. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would then provide a mass spectrum. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it is indeed C₆H₉ClN₂.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for N-alkylated pyrazoles involve cleavage of the N-alkyl group and fragmentation of the pyrazole ring.

A hypothetical mass spectrometry data table is provided below.

Ionm/z (relative intensity, %)Interpretation
[M]⁺144/146 (3:1)Molecular ion
[M-C₃H₇]⁺101/103 (3:1)Loss of the propyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

For this compound, the spectra would be characterized by vibrations originating from the propyl group, the pyrazole ring, and the carbon-chlorine bond.

Key Vibrational Modes for this compound:

Propyl Group Vibrations: The propyl substituent gives rise to characteristic aliphatic C-H stretching vibrations, typically observed in the 2800–3000 cm⁻¹ region. mdpi.com Associated bending (scissoring and rocking) vibrations for the -CH₂- and -CH₃ groups are expected in the 1470–1370 cm⁻¹ range.

Pyrazole Ring Vibrations: The pyrazole ring, being aromatic, has a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the ring are expected to produce strong bands in the 1400–1600 cm⁻¹ region. mdpi.comderpharmachemica.com The N-N stretching mode of the pyrazole ring is a key indicator, often found around 1070-1150 cm⁻¹. Ring deformation and breathing modes typically occur at lower frequencies, often below 1000 cm⁻¹ and around 630-640 cm⁻¹. derpharmachemica.com

C-Cl Vibrations: The stretching vibration of the C-Cl bond is a crucial marker for this molecule. Due to the mass of the chlorine atom and the strength of the bond, this vibration is typically observed in the 800–600 cm⁻¹ region of the spectrum.

The assignment of these vibrational modes is often supported by theoretical calculations, such as those based on Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of correlation to experimental data. derpharmachemica.com While specific experimental spectra for this compound are not widely published, the expected frequencies can be reliably predicted based on extensive data from related pyrazole derivatives. mdpi.commdpi.comrsc.org

Table 1: Predicted Vibrational Mode Assignments for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretch (Aromatic)Pyrazole Ring3100–3150MediumMedium
C-H Stretch (Aliphatic)Propyl Chain2870–2960StrongStrong
C=N / C=C StretchPyrazole Ring1400–1600StrongStrong
CH₂/CH₃ BendingPropyl Chain1370–1470MediumMedium
N-N StretchPyrazole Ring1070–1150Medium-WeakMedium
C-Cl StretchC-Cl Bond600–800StrongStrong
Ring DeformationPyrazole Ring630–650MediumMedium-Weak

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing quantitative data on the mass percentages of the constituent elements. For organic compounds, this typically involves CHNS analysis, where the sample is combusted at high temperatures to convert carbon, hydrogen, nitrogen, and sulfur into gaseous products (CO₂, H₂O, N₂, and SO₂ respectively). tamu.edursc.org These gases are then separated and quantified by a detector, such as a thermal conductivity detector. rsc.org This method is based on the classical Pregl-Dumas method and is capable of high accuracy, often within ±0.3-0.4% of the theoretical values. rsc.orgubc.ca

The molecular formula for this compound is C₆H₉ClN₂ sigmaaldrich.comsigmaaldrich.comsynquestlabs.com, with a molecular weight of 144.6 g/mol . sigmaaldrich.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated precisely.

Theoretical Elemental Composition:

Carbon (C): (6 × 12.011) / 144.60 × 100% = 49.84%

Hydrogen (H): (9 × 1.008) / 144.60 × 100% = 6.28%

Chlorine (Cl): (1 × 35.453) / 144.60 × 100% = 24.52%

Nitrogen (N): (2 × 14.007) / 144.60 × 100% = 19.38%

Experimental results from an elemental analyzer are then compared against these theoretical values. A close agreement is a strong confirmation of the compound's empirical formula and a primary indicator of its purity. ubc.camt.com Significant deviations can suggest the presence of impurities, such as residual solvents or starting materials. For instance, a higher-than-expected hydrogen percentage might indicate the presence of water.

Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis for this compound.
ElementTheoretical Mass %Experimental Mass % (Hypothetical)Difference (%)
Carbon (C)49.8449.75-0.09
Hydrogen (H)6.286.31+0.03
Nitrogen (N)19.3819.31-0.07

Theoretical and Computational Studies on 4 Chloro 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital interactions, and charge distribution, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and optimized geometry of molecules. For the pyrazole (B372694) core, DFT calculations, such as those performed on 4-chloro-1H-pyrazole using the B3LYP functional with a 6-311++G(d,p) basis set, reveal the fundamental geometric parameters. ufrj.br

The optimized structure of the 4-chloropyrazole ring is expected to be largely planar. The introduction of the N-propyl group at the N1 position will induce some changes in the local geometry. The propyl chain, consisting of sp³ hybridized carbons, will adopt a staggered conformation to minimize steric hindrance. The bond lengths and angles around the pyrazole ring are influenced by the electronegative chlorine atom at the C4 position and the electron-donating nature of the N-propyl group. It is anticipated that the C4-Cl bond will exhibit typical single bond characteristics, while the C-N and N-N bonds within the pyrazole ring will show lengths intermediate between single and double bonds, indicative of aromatic delocalization.

Table 1: Predicted Geometric Parameters of 4-Chloro-1-propyl-1H-pyrazole (Based on 4-chloro-1H-pyrazole analog) Note: This is a hypothetical table based on typical values for related structures, as specific data for this compound is not available.

ParameterPredicted Value
N1-N2 Bond Length (Å)~1.35
C4-Cl Bond Length (Å)~1.73
N1-C5 Bond Length (Å)~1.34
C3-C4-C5 Bond Angle (°)~106
N1-C(propyl) Bond Length (Å)~1.47

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de It is particularly useful for quantifying electron delocalization through the analysis of donor-acceptor interactions within the molecule.

Table 2: Key Predicted NBO Interactions in this compound Note: This table is illustrative and based on general principles and findings for 4-chloro-1H-pyrazole.

Donor NBOAcceptor NBOInteraction TypePredicted Stabilization Energy (E(2)) (kcal/mol)
LP(1) N2π(N1-C5)π-delocalizationHigh
LP(3) Clσ(C3-C4)HyperconjugationModerate
σ(C-H) of propylπ*(N1-C5)HyperconjugationLow

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions in different environments.

For this compound, MD simulations would be crucial for exploring the conformational landscape of the flexible N-propyl side chain. The primary motion would be the rotation around the N1-C(propyl) and subsequent C-C single bonds of the propyl group. This would lead to a variety of conformers with different energies. The simulation would sample these conformations, allowing for the determination of the most probable shapes the molecule adopts at a given temperature.

Reactivity Prediction and Reaction Mechanism Investigations

Computational methods are powerful tools for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. By mapping the electronic properties across the molecular surface, one can identify the most likely sites for chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of reactivity. It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential located around the N2 nitrogen atom of the pyrazole ring, due to its lone pair of electrons. This makes N2 the primary site for electrophilic attack, such as protonation or alkylation. The regions around the hydrogen atoms of the propyl group and the pyrazole ring will exhibit positive potential, making them potential sites for interaction with nucleophiles. A computational study on 4-chloro-1H-pyrazole confirms that the region around the N2 atom is the most electron-rich. ufrj.br The chlorine atom will have a region of slightly negative potential, but its influence is also electron-withdrawing through induction, affecting the potential of the adjacent C4 atom.

Fukui Functions and Average Local Ionization Energy (ALIE) for Site Selectivity

For a more quantitative prediction of reactivity, descriptors derived from conceptual DFT, such as Fukui functions and Average Local Ionization Energy (ALIE), are employed.

The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to identify the most reactive sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attacks. For this compound, the calculation of Fukui functions would likely confirm the N2 atom as a primary site for electrophilic attack (highest f⁻ value) and potentially one of the ring carbons as a site for nucleophilic attack, depending on the electronic interplay of the chloro and propyl substituents.

The Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point in the space of a molecule. researchgate.netresearchgate.net Regions with the lowest ALIE values correspond to the locations of the most loosely bound, most reactive electrons, making these sites susceptible to electrophilic attack. For the target molecule, the lowest ALIE values are expected to be found above and below the plane of the pyrazole ring, associated with the π-electron system, and particularly in the vicinity of the N2 atom.

While specific calculations for this compound are not available, the application of these reactivity descriptors to other pyrazole and heterocyclic systems has proven effective in predicting their chemical behavior and site selectivity in various reactions. researchgate.net

Bond Dissociation Energy (BDE) Calculations for Stability Assessment

Bond Dissociation Energy (BDE) is a critical quantum chemical parameter used to assess the thermodynamic stability of a molecule. It represents the enthalpy change required to homolytically cleave a specific bond, yielding two radical fragments. A higher BDE value for a particular bond indicates greater strength and stability, requiring more energy to break. For this compound, theoretical BDE calculations can provide a quantitative measure of the stability of its various covalent bonds, such as C-Cl, C-N, N-N, C-C, and C-H.

Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate BDEs. The process involves optimizing the geometry of the parent molecule and the resulting radical fragments. The BDE is then calculated as the difference between the sum of the total energies of the fragments and the total energy of the parent molecule.

While specific BDE data for this compound is not extensively published, analysis of related pyrazole structures allows for an estimation of the relative bond strengths. The C-Cl bond on the aromatic pyrazole ring is expected to be relatively strong due to the sp² hybridization of the carbon atom. The N-propyl bond's BDE would be indicative of the stability of the alkyl substituent on the pyrazole core. Within the ring, the N-N and C=N bonds are integral to its aromatic character and stability. BDE calculations are crucial for predicting the most likely fragmentation pathways in mass spectrometry and for understanding potential degradation mechanisms under thermal or photochemical stress.

Table 1: Representative Bond Dissociation Energies (BDE) for Bonds in this compound (Note: These are estimated values based on general principles, as specific experimental or computational data for this molecule is not readily available in the cited literature.)

BondBond TypeEstimated BDE (kJ/mol)Implication for Stability
C4-ClAryl C-Cl~350-400Strong bond, contributing to the stability of the chloro-substituent on the ring.
N1-PropylN-C (Alkyl)~300-350Represents the strength of the link between the propyl group and the pyrazole ring.
N1-N2N-N in Heterocycle~400-500A strong bond, fundamental to the integrity and aromaticity of the pyrazole ring.
C-H (Propyl)Alkyl C-H~410-430Typical strong C-H bonds, contributing to the overall stability of the side chain.
C-C (Propyl)Alkyl C-C~350-380Standard single bond strength, defining the structure of the propyl group.

Computational Docking and Ligand-Target Interaction Profiling Relevant to this compound

Computational docking is a powerful in-silico technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. Pyrazole derivatives are highly valued in medicinal chemistry for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. arabjchem.orgnih.gov

For this compound, molecular docking studies would involve preparing the 3D structure of the ligand and docking it into the active site of a selected biological target. The process uses scoring functions to estimate the binding affinity, typically expressed in kcal/mol, where a more negative value indicates a stronger interaction. researchgate.net Docking simulations can reveal key ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the complex. arabjchem.orgarabjchem.org For instance, the pyrazole ring's nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking with aromatic amino acid residues like phenylalanine or tryptophan in the target's active site. nih.gov

Studies on various pyrazole derivatives have demonstrated their potential to interact with a range of biological targets. nih.govijpbs.com For example, pyrazole-based compounds have been docked against VEGFR-2 kinase for anticancer applications and carbonic anhydrase for glaucoma treatment. nih.govijpbs.comnih.gov The interaction profile of this compound would be influenced by its specific substituents: the chloro group can form halogen bonds or participate in hydrophobic interactions, while the propyl group adds to the molecule's lipophilicity and potential for van der Waals interactions.

Table 2: Representative Docking Profile for a Pyrazole Derivative (This table is illustrative of typical results from docking studies on pyrazole compounds, as specific data for this compound was not found.)

Target Protein (PDB ID)Potential Therapeutic AreaBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Carbonic Anhydrase IIGlaucoma-8.5His94, His96, Thr200Hydrogen Bond, Hydrophobic
VEGFR-2 Kinase (4EJN)Cancer-9.2Cys919, Asp1046, Glu885Hydrogen Bond, π-Alkyl
E. coli DNA Gyrase B (1FJ4)Antibacterial-10.3Asp73, Ile78, Pro79Hydrogen Bond, Hydrophobic
AcetylcholinesteraseNeurodegenerative Disease-7.9Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic

Theoretical Investigations of Tautomeric Equilibria and Solvent Effects on Pyrazole Ring Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and a double bond. For unsubstituted or C-substituted pyrazoles, annular tautomerism is possible, where the proton on a nitrogen atom can migrate to the other nitrogen atom. However, for N1-substituted pyrazoles like this compound, this type of tautomerism is blocked. Theoretical studies on pyrazole systems are crucial for understanding their structural preferences and reactivity. nih.gov

Solvent effects play a significant role in the chemistry of pyrazole derivatives, influencing reaction rates, equilibria, and the stability of different molecular states. tandfonline.com Computational chemistry models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and calculate its effect on the molecule's energetic profile. scholaris.ca These studies have shown that polar solvents can stabilize charged intermediates or transition states, thereby altering reaction mechanisms and outcomes compared to the gas phase or nonpolar solvents. scholaris.caresearchgate.net For example, the relative energies of reactants, transition states, and products can be significantly different in water compared to toluene (B28343) or the gas phase. scholaris.ca

DFT calculations on various pyrazole derivatives have been used to unravel differences in tautomeric stability based on the electronic nature of substituents. nih.gov While the propyl group at the N1 position of this compound prevents annular tautomerism, theoretical studies remain relevant for understanding its reactivity, proton affinity, and interactions with the surrounding medium. Solvation models can predict how solvents might influence the molecule's conformational preferences or its participation in reactions, providing insights that are critical for designing synthetic pathways or understanding its behavior in biological systems. researchgate.net

Table 3: Influence of Solvent Polarity on Pyrazole System Properties

PropertyGas Phase / Nonpolar Solvent (e.g., Toluene)Polar Solvent (e.g., Water, DMSO)Computational Finding
Reaction Energy Barriers Generally higher energy barriers for reactions involving charge separation.Lower energy barriers due to stabilization of polar transition states.PCM calculations show that intermediates and products are very sensitive to the solvent, with relative energies often following the order: gas > toluene > water. scholaris.ca
Tautomeric Equilibrium Equilibrium may favor less polar tautomers.Equilibrium can shift to favor more polar tautomers that are better stabilized by the solvent.For tautomeric pyrazoles, studies in solvents like CDCl₃ and DMSO-d₆ help ascertain equilibrium constants. nih.gov
Solubilization Favorable for nonpolar or weakly polar pyrazole derivatives.Favorable for polar pyrazole derivatives, enhancing solubility.Solvation energy calculations can predict the favorability of solubilization; negative solvation energies suggest a preference for the solvent phase. researchgate.net

Exploration of Non-linear Optical (NLO) Properties through Computational Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to modern technologies like optical switching, data storage, and frequency conversion. Pyrazole derivatives have emerged as a promising class of organic NLO materials due to their enhanced physicochemical properties and tunable electronic structures. wum.edu.pk

Computational methods, especially DFT, are pivotal in the exploration and design of novel NLO materials. wum.edu.pk These calculations can accurately predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netfrontiersin.org A large hyperpolarizability value is indicative of a significant NLO response. The calculations are often performed using functionals like B3LYP with appropriate basis sets, such as 6-311++G(d,p), which effectively describe the electronic properties of organic compounds. wum.edu.pk

For a molecule like this compound, its NLO properties would be determined by its electronic structure. The pyrazole ring acts as a π-conjugated system. The introduction of substituents like the chloro group (an electron-withdrawing group) and the propyl group (a weak electron-donating group) can modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor for enhancing NLO response. Computational studies on similar heterocyclic systems have shown that strategic placement of electron-donating and electron-withdrawing groups can significantly increase hyperpolarizability values. frontiersin.orgnih.gov Theoretical analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can also provide insights into its electronic transitions and potential NLO activity. researchgate.net

Table 4: Representative Calculated NLO Properties for a Pyrazole Derivative (Note: This table presents typical parameters and values obtained from DFT calculations on NLO-active pyrazole systems to illustrate the concept.)

ParameterSymbolTypical Calculated ValueSignificance
Dipole Momentμ (Debye)1-10 DMeasures the molecule's overall polarity, which influences its NLO response.
Mean Polarizability<α> (a.u.)1 x 10⁻²³ - 5 x 10⁻²³Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizabilityβ (a.u.)1 x 10⁻²⁹ - 5 x 10⁻²⁸Quantifies the second-order NLO response, crucial for applications like second-harmonic generation.
Second Hyperpolarizabilityγ (a.u.)1 x 10⁻³⁴ - 5 x 10⁻³³Quantifies the third-order NLO response, relevant for third-harmonic generation and optical switching.

Biological Activity and Mechanistic Investigations of Pyrazole Derivatives with Relevance to 4 Chloro 1 Propyl 1h Pyrazole

Enzyme Inhibition Studies and Mechanistic Insights

Pyrazole (B372694) derivatives have been identified as potent inhibitors of several key enzymes involved in physiological and pathological processes. The nature and position of substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of this inhibition.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Pyrazole derivatives have emerged as effective tyrosinase inhibitors.

Research has shown that pyrazole-1,2,4-triazole derivatives exhibit potent anti-tyrosinase activity. nih.gov For instance, compound 3c , a pyrazole-1,2,4-triazole derivative, was found to be a significantly stronger inhibitor of tyrosinase than the standard inhibitor kojic acid, exhibiting a mixed-type inhibition mechanism. nih.gov Kinetic analysis and molecular docking studies suggest that these compounds can chelate the copper ions in the active site of the enzyme, which is a key mechanism for their inhibitory effect. nih.gov Other studies on carbothioamidopyrazole derivatives also confirmed competitive binding to the tyrosinase active site. mdpi.com Some pyrazole derivatives may also inhibit tyrosinase by altering its secondary structure, leading to a decrease in catalytic activity. mdpi.com

Compound Class/DerivativeIC50 Value (µM)Inhibition TypeKey Mechanistic Insight
Pyrazole-1,2,4-triazole (3c )1.02 ± 0.08Mixed-typeCoordination with copper ions in the active site. nih.gov
Kojic Acid (Reference)14.74 ± 1.23CompetitiveStandard tyrosinase inhibitor.
CarbathioamidopyrazolesVariesCompetitiveBinds to the enzyme's active site. mdpi.com

Fungal Cytochrome P450 Enzyme Inhibition Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases. In fungi, they are crucial for processes like sterol biosynthesis. Azole compounds, a class that includes pyrazoles, are well-known for their antifungal activity, which often stems from the inhibition of CYP51 (lanosterol 14α-demethylase). This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal growth arrest. The nitrogen atom (N4) in the pyrazole ring is thought to bind to the heme iron atom in the active site of the CYP enzyme, preventing its normal catalytic function. The selectivity and potency of pyrazole derivatives against different CYP isoforms are influenced by the substituents on the pyrazole ring. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition Modalities

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govresearchgate.net Consequently, CDK inhibitors are a major focus of anticancer drug development. The pyrazole scaffold has proven to be a valuable template for designing potent and selective CDK inhibitors. nih.govresearchgate.net

Numerous studies have reported on pyrazole derivatives that target CDK2. For example, a series of novel pyrazole derivatives were synthesized and evaluated as CDK2/cyclin A2 enzyme inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. rsc.org Molecular docking studies revealed that these compounds bind to the ATP-binding site of CDK2. rsc.org Further investigations using Western blot analysis confirmed the inhibitory effects on CDK2 in cancer cell lines, leading to cell cycle arrest, typically at the G1 phase, and the induction of apoptosis. rsc.org Bioisosteric replacement strategies have also been employed, replacing parts of a known inhibitor with a pyrazole ring to develop new chemotypes of potent and selective CDK2 inhibitors. mdpi.com

Compound/SeriesTargetIC50 Value (µM)Cellular Effect
Pyrazole derivative 4 CDK2/cyclin A23.82G1 phase cell cycle arrest, apoptosis induction. rsc.org
Pyrazole derivative 7d CDK2/cyclin A21.47Strong enzymatic inhibition. rsc.org
Pyrazole derivative 9 CDK2/cyclin A20.96Strong enzymatic inhibition. rsc.org
Diphenyl-1H-pyrazole 9c CDK20.029 (29.31 nM)Promising enzymatic activity. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. nih.gov ACE inhibitors are a class of drugs used to treat hypertension and heart failure. nih.govmdpi.com Chalcones and their pyrazole derivatives have been investigated as potential ACE inhibitors. In one study, a series of chalcones and their corresponding pyrazole derivatives were synthesized and evaluated for their ACE inhibitory activity. The most potent pyrazole derivative identified in this series exhibited an IC50 value of 0.213 mM. nih.gov While the exact inhibition kinetics were not detailed, ACE inhibitors typically act by binding to the active site of the enzyme, preventing it from converting angiotensin I to the potent vasoconstrictor angiotensin II.

Monoamine Oxidase B (MAO-B) Inhibitory Mechanisms

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine (B1211576). youtube.com MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease, as they can increase dopamine levels in the brain. mdpi.com

Novel series of pyrazole derivatives have been synthesized and investigated for their ability to selectively inhibit MAO isoforms. For example, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high inhibitory activity against both MAO-A and MAO-B, with some compounds exhibiting Ki values in the nanomolar range. acs.org Kinetic studies have shown that some pyrazole-based inhibitors act as competitive and reversible inhibitors of MAO-B. nih.govmdpi.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the MAO enzymes. acs.orgnih.govmdpi.com

Compound Class/DerivativeTargetIC50 or Ki Value (µM)Inhibition Type
Pyridazinobenzylpiperidine S5 MAO-BIC50 = 0.203Competitive, Reversible. nih.govmdpi.com
Pyridazinobenzylpiperidine S16 MAO-BIC50 = 0.979Competitive, Reversible. nih.govmdpi.com
1-Thiocarbamoyl-pyrazolesMAO-A / MAO-BKi values from 0.004 to 0.027 (MAO-A) and 0.0015 to 0.050 (MAO-B)Highly potent inhibition. acs.org

Cellular Pathway Modulation and Molecular Mechanisms

Beyond direct enzyme inhibition, pyrazole derivatives can modulate various cellular pathways, contributing to their diverse pharmacological effects. These compounds can influence signaling cascades involved in inflammation, cell proliferation, and oxidative stress.

For instance, certain pyrazole derivatives have been shown to target the MAP signaling pathway. nih.gov Others can modulate inflammatory mediators in macrophages. mdpi.com A series of pyrazole molecules linked to a catecholic portion demonstrated good antioxidant activity by blocking the production of reactive oxygen species (ROS) in human platelets. nih.gov Mechanistic studies showed that this effect was correlated with the inhibition of NADPH oxidase activity. nih.gov

Furthermore, the anticancer activity of many pyrazole derivatives is linked to their ability to interfere with fundamental cellular processes. As discussed, inhibition of CDKs by pyrazole compounds directly impacts cell cycle progression. rsc.orgnih.gov This can lead to cell cycle arrest and trigger apoptosis, or programmed cell death, in cancer cells. The broad spectrum of biological activities reported for pyrazole derivatives underscores their potential to interact with multiple cellular targets and pathways, a characteristic that continues to make them a subject of intensive research in medicinal chemistry. researchgate.net

Apoptosis Induction in Malignant Cell Lines and Associated Pathways

Pyrazole derivatives have been extensively studied for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is often mediated through the modulation of key cellular pathways.

One common mechanism involves the generation of Reactive Oxygen Species (ROS). For instance, the pyrazole derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was shown to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells by elevating ROS levels, which in turn leads to increased caspase-3 activity nih.govnih.govwaocp.org. Caspases are a family of proteases that are central to the execution of apoptosis. The activation of initiator caspases like caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway) and executioner caspases like caspase-3 is a hallmark of apoptotic cell death. Some pyrazole derivatives can activate the extrinsic pathway by engaging with TRAIL death receptors, while others influence the intrinsic pathway through p53 activation nih.gov.

Another critical target for pyrazole derivatives is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives have been synthesized and shown to inhibit the anti-apoptotic protein Bcl-2. rsc.orgnih.gov This inhibition disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of pro-apoptotic proteins like Bax and p53, ultimately triggering caspase-3 activation and cell death. rsc.orgnih.gov Molecular docking studies have confirmed that compounds like 10b and 10c bind with high affinity to the Bcl-2 protein, highlighting a specific mechanism of action. rsc.orgnih.gov Furthermore, some of these derivatives can also induce DNA damage, suggesting a multi-faceted approach to cancer cell elimination rsc.orgnih.gov.

The cytotoxic effects of various pyrazole derivatives have been demonstrated across a range of cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers, with IC50 values often in the low micromolar range rsc.orgnih.gov.

Table 1: Apoptosis Induction by Pyrazole Derivatives in Malignant Cell Lines

CompoundCell LineObserved EffectIC50 ValueAssociated Pathways
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)Apoptosis Induction14.97 µM (24h)ROS Generation, Caspase-3 Activation nih.govnih.govwaocp.org
1,3,5-Trisubstituted-1H-pyrazole derivatives (e.g., 10b, 10c)MCF-7 (Breast Cancer)Cytotoxicity, Apoptosis3.9–35.5 μMBcl-2 Inhibition, Bax/p53/Caspase-3 Activation, DNA Damage rsc.orgnih.gov
1,3,5-Trisubstituted-1H-pyrazole derivatives (e.g., 10b, 10c)A549 (Lung Cancer)CytotoxicitySimilar to MCF-7Bcl-2 Inhibition rsc.orgnih.gov
1,3,5-Trisubstituted-1H-pyrazole derivatives (e.g., 10b, 10c)PC-3 (Prostate Cancer)CytotoxicitySimilar to MCF-7Bcl-2 Inhibition rsc.orgnih.gov

Autophagy Induction and Related Cellular Responses

In addition to apoptosis, pyrazole derivatives can also induce autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death. The search for new anticancer agents often involves targeting both apoptotic and autophagic pathways nih.gov.

A study on novel 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives found that while some compounds induced apoptosis in A549 lung cancer cells, others containing a fluorine group (compounds 3g and 3h) inhibited cell growth by inducing autophagy nih.gov. This indicates that subtle structural modifications on the pyrazole scaffold can switch the primary mode of cell death induction. Similarly, certain 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to cause autophagy in A549 cell lines without inducing apoptosis mdpi.com. Specifically, 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide showed maximum autophagy in NCIH460 cells mdpi.com.

Alteration of Cell Cycle Progression

Disruption of the normal cell cycle is a key strategy in cancer therapy. Pyrazole derivatives have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.

Several pyrazole-containing compounds act as tubulin polymerization inhibitors, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase. For example, certain pyrazole-naphthalene analogs and pyrazole-linked benzothiazole-β-naphthol derivatives were found to arrest the cell cycle at the G2/M phase in various cancer cell lines, including A549, HeLa, and MCF7 cells nih.gov. The indenopyrazole analogue 2 also arrested tumor cells in the G2/M phase by regulating cell cycle-related proteins mdpi.com.

Other pyrazole derivatives can induce cell cycle arrest at different checkpoints. The compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was found to induce S phase arrest in MDA-MB-468 cells nih.govwaocp.org. In contrast, treatment of MCF-7 cells with a different synthetic compound containing a pyrazole ring led to an increase in the G0/G1 phase population nih.gov. Furthermore, certain pyrazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. Inhibition of CDK2 can lead to G1 phase arrest and subsequent apoptosis, as demonstrated by a novel pyrazole derivative (compound 4) in HCT-116 cell lines rsc.orgrsc.org.

Table 2: Effect of Pyrazole Derivatives on Cell Cycle Progression

Compound/Derivative ClassCell LinePhase of Cell Cycle ArrestMechanism of Action
Pyrazole-naphthalene analogsMCF7, HeLa, A549G2/MTubulin Polymerization Inhibition nih.gov
Indenopyrazole analogue 2Various tumor cellsG2/MTubulin Polymerization Inhibition mdpi.com
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f)MDA-MB-468S PhaseNot specified nih.govwaocp.org
1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole (2a)5637 (Bladder Cancer)Not specifiedInhibited cell cycle progression nih.gov
Pyrazole derivative (compound 4)HCT-116G1CDK2 Inhibition rsc.orgrsc.org

Antimicrobial Activity and Underlying Mechanisms

The pyrazole nucleus is a versatile scaffold that has been incorporated into numerous compounds demonstrating a broad range of antimicrobial activities. These derivatives are being explored as potential solutions to the growing problem of drug-resistant pathogens.

Antifungal Action at the Molecular and Cellular Level

Pyrazole derivatives have emerged as a promising class of antifungal agents, with several commercial fungicides already containing this moiety nih.gov. Research has focused on synthesizing novel pyrazole compounds and evaluating their efficacy against various plant and human pathogenic fungi.

A series of novel pyrazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and tested for their fungicidal activity. One compound, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8), showed significant activity against a variety of fungi, particularly Phytophthora infestans. Mechanistic studies suggested that this compound may act by disrupting the synthesis of the fungal cell wall and blocking nutrient transportation, leading to cell senescence and death bohrium.com.

In another study, pyrazole compounds bearing an aryl trifluoromethoxy group were designed and synthesized. Many of these compounds showed activity against six different plant pathogenic fungi. Structure-activity relationship analysis indicated that the nature of substituents on the pyrazole ring significantly influences the antifungal potency nih.gov. For example, compound 5p exhibited excellent activity against Fusarium graminearum with an EC50 value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin (B128455) nih.gov. Similarly, pyrazole carboxamide derivatives have also demonstrated good activity against various fungal strains japsonline.com.

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassFungal StrainActivity MetricObserved Potency
Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8)Phytophthora infestansSignificant fungicidal activityPromising lead compound bohrium.com
Pyrazole derivative 5pFusarium graminearumEC500.0530 µM nih.gov
Pyrazole carboxamide derivatives (5a, 5i, 5j)Various fungal strainsPotent activityNot specified japsonline.com
1,3,5-trisubstituted pyrazole derivatives (br-1 to br-4)Four fungal strainsSignificant effectsEnhanced by electronegative groups slideshare.net

Antitubercular Activity Mechanisms

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Pyrazole-containing derivatives have shown promising potency against Mycobacterium tuberculosis (Mtb) nih.gov.

One potential mechanism of action for these compounds is the inhibition of essential mycobacterial enzymes. For example, UDP-galactopyranose mutase (UGM), an enzyme crucial for the synthesis of the mycobacterial cell wall and absent in mammals, is an attractive drug target. A pyrazole-based compound, MS208, was identified as an inhibitor of MtbUGM mdpi.com. Subsequent synthesis and testing of analogues revealed that while structural modifications did not always improve antitubercular activity, many compounds retained MtbUGM inhibitory action mdpi.com.

Other studies have synthesized novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids. Several of these compounds, such as 9k and 9o, were found to be potent against the Mtb H37Rv strain, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL nih.gov. Molecular docking studies suggested that these compounds may bind to the active site of mycobacterial InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis nih.gov.

Broad-Spectrum Antibacterial Activity

Pyrazole derivatives have demonstrated activity against a wide range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains nih.govnih.gov.

For instance, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against several bacterial strains, with minimum bactericidal concentration (MBC) values often below 1 μg/ml nih.gov. Similarly, dihydrotriazine substituted pyrazoles have shown potent broad-spectrum activity, inhibiting the growth of MRSA and E. coli with MIC values as low as 1 μg/ml nih.gov.

The challenge of water solubility for some pyrazole compounds has been addressed through nanotechnology. The compound 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile (CR232), when loaded into nanoparticles (CR232-G5K NPs), exhibited potent and broad-spectrum bactericidal activity against numerous clinical isolates, including MDR Pseudomonas aeruginosa and carbapenemase-producing Klebsiella pneumoniae. nih.gov This formulation displayed very low MIC values (0.36–2.89 µM) and rapid bactericidal action nih.gov.

The antibacterial properties of pyrazole-containing molecules are sometimes attributed to the presence of specific functional groups, such as amino groups, in their structure nih.gov.

Anti-inflammatory Response Pathways and Molecular Targets

Pyrazole derivatives are well-established as potent anti-inflammatory agents, primarily through their interaction with key molecules in the inflammatory cascade. sciencescholar.usnih.gov The mechanisms often involve the inhibition of enzymes responsible for the synthesis of inflammatory mediators and the modulation of pro-inflammatory signaling pathways. ijpsjournal.com

A primary molecular target for many anti-inflammatory pyrazole compounds is the cyclooxygenase (COX) enzyme. nih.gov COX enzymes, existing as COX-1 and COX-2 isoforms, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov Many pyrazole derivatives exhibit potent and often selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation. ijpsjournal.comnih.gov This selectivity is a desirable characteristic, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme. ijpsjournal.com The well-known anti-inflammatory drug Celecoxib, for instance, is a selective COX-2 inhibitor built around a pyrazole core. nih.govnih.gov

Beyond COX inhibition, pyrazole derivatives modulate other inflammatory pathways. Some compounds have demonstrated the ability to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the arachidonic acid pathway that produces pro-inflammatory leukotrienes. ijpsjournal.com Dual inhibition of both COX-2 and 5-LOX presents a promising strategy for broad-spectrum anti-inflammatory activity. ijpsjournal.com Furthermore, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), and to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.govijpsjournal.com

Compound Class/DerivativeMolecular Target/PathwayObserved EffectReference
3,5-diarylpyrazolesCOX-2IC50 = 0.01 µM ijpsjournal.com
Pyrazole-thiazole hybridCOX-2/5-LOXIC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX) ijpsjournal.com
3-(trifluoromethyl)-5-arylpyrazoleCOX-2IC50 = 0.02 µM ijpsjournal.com
1,5-diaryl pyrazole (Celecoxib analog)COX-2IC50 = 2.52 µM frontiersin.org
3,5-diaryl pyrazole derivativesIL-6 & TNF-αInhibition of IL-6 and TNF-α nih.gov

Antiviral Efficacy and Viral Replication Inhibition

The pyrazole nucleus is a privileged scaffold in the development of antiviral agents, with derivatives showing efficacy against a range of viruses. nih.govorientjchem.org These compounds interfere with various stages of the viral life cycle, from entry into the host cell to replication and assembly of new viral particles.

Recent studies have highlighted the potential of pyrazole derivatives against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org Research on hydroxyquinoline-pyrazole hybrids revealed promising antiviral activity, with compounds demonstrating the ability to inhibit viral propagation in cell cultures. rsc.orgrsc.org Molecular docking studies suggest that these derivatives may bind to key viral proteins, thereby inhibiting their function. rsc.org

The antiviral activity of pyrazoles extends to other viruses as well. Pyrazole derivatives have been synthesized and evaluated against Newcastle disease virus (NDV), an avian paramyxovirus. nih.gov Certain hydrazone and thiazolidinedione derivatives of pyrazole achieved complete protection against NDV in experimental models by inhibiting virus-induced hemagglutination. nih.gov Additionally, pyrazole compounds containing an oxime moiety have been reported for their activity against the Tobacco Mosaic Virus (TMV), indicating the broad applicability of this chemical class in combating both animal and plant viruses. acs.orgnih.gov The mechanism of action often involves the inhibition of viral enzymes essential for replication or interference with the viral coat protein. nih.gov

Compound Class/DerivativeTarget VirusObserved EffectReference
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoV, HCoV-229EPotent inhibition of viral propagation rsc.orgrsc.org
Pyrazole hydrazone derivativeNewcastle Disease Virus (NDV)100% protection, inhibition of haemagglutination nih.gov
Pyrazole thiazolidinedione derivativeNewcastle Disease Virus (NDV)100% protection nih.gov
Pyrazole-oxime derivative (4a)Tobacco Mosaic Virus (TMV)EC50 = 58.7 µg/mL (inactivation effect) acs.org
Pyrazolopyrimidine derivativeNewcastle Disease Virus (NDV)95% protection nih.gov

Neuroprotective Mechanisms of Action

Neuroinflammation and microglia-mediated neurotoxicity are implicated in the pathogenesis of various neurodegenerative diseases. nih.gov Pyrazole derivatives have emerged as a class of compounds with significant neuroprotective potential, largely attributed to their anti-inflammatory properties within the central nervous system. manipal.edubenthamdirect.comingentaconnect.com

The primary mechanism for the neuroprotective effects of many pyrazole derivatives involves the inhibition of adverse microglial activation. nih.gov Microglia are the resident immune cells of the brain, and while they play a crucial role in neural health, their chronic or excessive activation leads to the release of neurotoxic factors. Studies on pyrazole oxalamide analogs have shown that they can significantly reduce the secretion of neurotoxic molecules from immune-stimulated microglia-like human THP-1 monocytic cells. nih.gov By suppressing this harmful activation, these compounds protect neuronal cells from damage.

Furthermore, some pyrazole derivatives have been shown to directly protect neuronal cells from cytotoxic insults. nih.gov In vitro experiments demonstrated that certain pyrazoles could protect SH-SY5Y neuronal cells from the toxic supernatants of activated THP-1 cells. nih.gov This suggests a dual action of both suppressing the source of neurotoxicity and enhancing neuronal resilience. The development of pyrazole-based compounds aims to identify novel agents that can effectively inhibit neuroinflammation with minimal cytotoxicity, offering a promising therapeutic avenue for neurological disorders. nih.govmanipal.edu

Compound Class/DerivativeCell ModelMechanism of ActionObserved EffectReference
Pyrazole oxalamide derivativesHuman THP-1 monocytic cells (microglia model)Inhibition of neurotoxic secretionsSignificantly reduced toxicity of THP-1 secretions nih.gov
Trisubstituted pyrazolesIn vitro and in vivo modelsInhibition of microglia activationNeuroprotective and anti-inflammatory effects nih.gov
Pyrazolone derivativesPTZ-induced neuroinflammation in miceAnti-oxidant effectsNeuroprotective effect against neuroinflammation nih.gov
Specific pyrazole oxalamideSH-SY5Y neuronal cellsDirect protection of neuronal cellsProtected neurons from cytotoxic THP-1 supernatants nih.gov

Inhibition of Protein Glycation Processes

Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, leads to the formation of Advanced Glycation End-products (AGEs). mdpi.com The accumulation of AGEs is implicated in the pathogenesis of diabetic complications and other age-related diseases. mdpi.comgoogle.com Consequently, inhibiting the glycation process is a key therapeutic strategy.

Certain heterocyclic compounds, including those with an indazole or pyrazole core, have been investigated for their ability to inhibit protein glycation. nih.govnih.gov The compound Bendazac (1-Benzylindazole-3-oxyacetic acid), which is structurally related to pyrazoles, has been shown to significantly reduce the in vitro glycation of proteins like albumin and fibrinogen. nih.gov The mechanism of action for such inhibitors can involve trapping reactive intermediates in the glycation pathway, thereby preventing the formation of stable AGEs. mdpi.com

While research specifically detailing the anti-glycation activity of a broad range of pyrazole derivatives is still developing, the known antioxidant properties of many pyrazoles suggest a plausible role in this process. mdpi.com Oxidative stress is known to accelerate the formation of AGEs, and compounds that can scavenge free radicals may indirectly inhibit glycation. The synthesis of water-soluble pyrazole curcumin (B1669340) derivatives has been explored, demonstrating inhibitory activity against AGE formation, highlighting the potential of hybrid molecules that combine the pyrazole scaffold with known anti-glycation agents. frontiersin.org

CompoundProtein ModelMechanism of ActionObserved EffectReference
Bendazac (Indazole/Pyrazole class)Albumin, FibrinogenInterference with non-enzymatic glycationSignificant reduction of protein glycation nih.gov
5-hydroxy Bendazac (metabolite)Glomerular Basement MembraneInhibition of glycation at high glucoseInhibited glycation of basement membrane proteins nih.gov
Pyrazole Curcumin derivativeIn vitro and in vivo modelsAGE inhibitionDemonstrated inhibitory activity frontiersin.org

Applications in Advanced Materials Science and Catalysis

Utilization in the Formulation of Polymers and Coatings

The incorporation of pyrazole (B372694) moieties into polymer backbones or as pendant groups can significantly enhance the material's properties, including thermal stability, mechanical strength, and solubility in organic solvents. ias.ac.in While direct studies on the polymerization of 4-chloro-1-propyl-1H-pyrazole are not extensively documented, the inherent reactivity of the pyrazole ring and its substituents suggests several avenues for its use in polymer science.

The presence of the chloro group at the 4-position of the pyrazole ring offers a reactive site for various chemical modifications. This functionality can be exploited for post-polymerization modification, allowing for the grafting of other molecules onto a polymer chain containing this pyrazole derivative. Such modifications can be used to fine-tune the surface properties of coatings, enhancing adhesion, hydrophobicity, or biocompatibility.

Furthermore, the N-propyl group influences the solubility and processing characteristics of any resulting polymer. The pyrazole ring itself can contribute to the thermal stability of the polymer matrix. Pyrazole-containing polymers have been investigated for their potential in creating materials with high thermal resistance and desirable optical properties. ias.ac.in The synthesis of microporous organic polymers (MOPs) based on pyrazole building blocks has demonstrated their capacity for CO2 capture, highlighting the versatility of the pyrazole scaffold in creating functional polymeric materials. acs.org

The general strategies for incorporating pyrazole units into polymers include:

Condensation Polymerization: Diamino- or dihydroxy-functionalized pyrazoles can be reacted with diacids or diacyl chlorides to form polyamides or polyesters.

Addition Polymerization: Vinyl-substituted pyrazoles can undergo free-radical polymerization to form polymers with pyrazole side chains.

Ring-Opening Polymerization: Pyrazole derivatives can act as ligands to enhance the catalytic activity of metal complexes used in ring-opening polymerization of cyclic monomers like lactide.

While specific data for this compound is not available, the table below summarizes general properties observed in pyrazole-containing polymers.

Property EnhancementObserved Effect in Pyrazole-Containing PolymersPotential Contribution of this compound
Thermal Stability Increased decomposition temperaturesThe aromatic pyrazole ring can enhance thermal resistance.
Solubility Improved solubility in organic solventsThe N-propyl group can increase solubility and processability.
Mechanical Strength Enhanced through intermolecular interactionsThe pyrazole ring can participate in hydrogen bonding and π-π stacking.
Functionalization Amenable to post-polymerization modificationThe chloro group provides a reactive handle for further chemical reactions.

Development of Fluorescent Materials and Dyes Incorporating Pyrazole Scaffolds

The pyrazole core is a key component in a multitude of fluorescent dyes and materials due to its electronic properties and synthetic versatility. nih.gov Pyrazole derivatives are known to exhibit intense and tunable emission, making them valuable in applications ranging from biological imaging to organic light-emitting diodes (OLEDs). nih.govmdpi.com The photophysical properties of these compounds can be finely tuned by introducing various substituents onto the pyrazole ring.

The this compound scaffold can serve as a building block for more complex fluorescent molecules. The chloro-substituent can be replaced through nucleophilic substitution reactions, allowing for the attachment of various chromophoric or auxochromic groups. This synthetic handle is crucial for designing dyes with specific absorption and emission wavelengths.

Research on pyrazole-based fluorescent probes has demonstrated their utility in detecting metal ions and other analytes with high sensitivity and selectivity. acs.orgrsc.org The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, and this interaction can lead to significant changes in the fluorescence properties of the molecule, forming the basis for chemosensors. rsc.org

The following table outlines key research findings on fluorescent materials derived from pyrazole scaffolds, suggesting the potential of this compound in this domain.

Research AreaKey Findings on Pyrazole DerivativesPotential Role of this compound
Fluorescent Probes Pyrazole-porphyrin conjugates used for optical detection of Zn(II), Cd(II), and Hg(II). acs.orgThe pyrazole core can be functionalized to create selective metal ion probes.
Organic Light-Emitting Diodes (OLEDs) Trifluoromethyl-substituted pyrazolo[3,4-b]quinolines exhibit high light absorbance and electroluminescent properties. mdpi.comresearchgate.netThe pyrazole scaffold can be part of a larger conjugated system for electroluminescent materials.
Conformationally Restrained Dyes Pyrazolylpyrene systems show intense fluorescence and can be used for sensing acidic environments. nih.govThe rigid pyrazole ring can be incorporated into larger polycyclic aromatic systems to create novel fluorophores.

Catalytic Roles of this compound Derived Ligands in Organic Reactions

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with a wide range of metal centers. nih.gov This property has led to the extensive use of pyrazole derivatives in the development of catalysts for various organic transformations. Metal complexes bearing pyrazole-based ligands have shown significant activity in reactions such as oxidation, polymerization, and cross-coupling. nih.govresearchgate.net

This compound can act as a ligand, with the nitrogen atoms coordinating to a metal catalyst. The electronic properties of the pyrazole ring, influenced by the chloro and propyl substituents, can modulate the catalytic activity of the metal center. The chloro group, being electron-withdrawing, can affect the electron density at the metal center, which in turn can influence the rates and selectivities of catalytic reactions.

Protic pyrazoles (those with an N-H bond) have been shown to play a role in metal-ligand cooperation in catalysis, where the N-H proton can participate in the reaction mechanism. While this compound is an N-substituted pyrazole, its derivatives could be designed to incorporate protic sites to harness this cooperative effect.

The versatility of pyrazole ligands in catalysis is highlighted in the following table, indicating potential applications for ligands derived from this compound.

Catalytic ApplicationExamples with Pyrazole-Based LigandsPotential of this compound Derived Ligands
Oxidation Reactions Cobalt complexes with pyrazole ligands catalyze the peroxidative oxidation of cyclohexane. nih.govMetal complexes of this compound could be explored as oxidation catalysts.
Polymerization Pyrazole ligands enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.orgCould be used to tune the activity of polymerization catalysts.
Cross-Coupling Reactions Palladium complexes with pyrazole-containing ligands are used in Suzuki-Miyaura coupling.The electronic properties can be tuned by the substituents to optimize catalytic performance in cross-coupling reactions.
Hydrogenation Protic pyrazole ruthenium complexes catalyze the transfer hydrogenation of nitriles. nih.govDerivatives could be designed to participate in proton-coupled electron transfer processes.

Reagent Applications in Specialized Analytical Chemistry Procedures

In analytical chemistry, reagents are often required to be highly specific and reactive towards a particular analyte to enable its detection and quantification. Pyrazole derivatives, with their functionalizable ring system, offer a platform for the design of such specialized reagents.

The chloro-substituent in this compound can be a key feature for its application as a derivatizing agent. For instance, in chromatographic analysis, analytes that lack a suitable chromophore or fluorophore for detection can be reacted with a derivatizing agent to introduce such a group. The chloro atom on the pyrazole could potentially react with nucleophilic functional groups on an analyte, thereby tagging it with the pyrazole moiety. If the pyrazole itself is fluorescent or can be easily converted to a fluorescent derivative, this would enable sensitive detection.

Furthermore, the pyrazole scaffold is integral to the design of chemosensors for the detection of various ions and molecules. rsc.org By attaching appropriate recognition units to the this compound core, it is conceivable to develop selective analytical probes. The interaction of the analyte with the recognition unit would cause a measurable change in a physical property, such as fluorescence or color, of the pyrazole-based sensor.

While specific analytical methods employing this compound are not well-documented, the general utility of pyrazoles in this field is evident.

Analytical ApplicationRole of Pyrazole DerivativesPotential of this compound
Chromatography As derivatizing agents to enhance detectability.The chloro group offers a reactive site for derivatization reactions.
Fluorescence Spectroscopy As fluorescent probes for the detection of metal ions and other analytes. rsc.orgCan be a core structure for building fluorescent sensors.
Colorimetric Sensing As chemosensors that exhibit a color change upon binding to an analyte.The electronic properties of the pyrazole ring can be modulated for colorimetric sensing applications.

Future Research Directions and Translational Potential for 4 Chloro 1 Propyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyrazole (B372694) synthesis, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, are well-established, they often face challenges like poor regioselectivity and the need for harsh reaction conditions. mdpi.comnih.gov Future research must focus on developing more efficient, sustainable, and economically viable synthetic strategies for 4-chloro-1-propyl-1H-pyrazole and its derivatives.

Key areas for exploration include:

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters, enhanced safety for handling hazardous reagents, and potential for scalability. mdpi.com Implementing flow processes for the synthesis of pyrazoles can lead to higher yields and purity while minimizing waste. mdpi.com

Multicomponent Reactions (MCRs): MCRs, which involve combining three or more reactants in a single step, are highly efficient for creating molecular complexity. mdpi.com Designing novel MCRs for pyrazole synthesis would align with the principles of green chemistry by reducing steps, saving time, and minimizing energy consumption. mdpi.com

Advanced Catalysis: The use of novel catalysts, including transition metals and organocatalysts, can improve the regioselectivity and efficiency of pyrazole formation. mdpi.com Research into recyclable catalysts would further enhance the sustainability of these synthetic routes.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly shorten reaction times and improve yields, offering a greener alternative to conventional heating methods. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
MethodologyAdvantagesFuture Research Focus for this compound
Conventional SynthesisWell-established proceduresOptimization to improve regioselectivity and reduce waste
Flow ChemistryEnhanced safety, scalability, high yield and purityDevelopment of a continuous-flow setup for synthesis and derivatization mdpi.com
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteDesign of novel MCRs incorporating the this compound scaffold mdpi.com
Advanced CatalysisImproved regioselectivity and efficiency, milder conditionsExploration of recyclable and highly selective catalysts mdpi.com

Advanced Computational Modeling for Precise Structure-Activity Relationship (SAR) Elucidation

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. For this compound, advanced computational modeling can accelerate the discovery of derivatives with tailored biological activities or material properties.

Future research in this area should involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of pyrazole derivatives and their biological activity. researchgate.net This approach can predict the potency of new analogues of this compound, thereby prioritizing the synthesis of the most promising candidates.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule. researchgate.net This information is crucial for understanding reaction mechanisms and designing derivatives with specific electronic properties for applications in materials science. researchgate.net

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding orientation and affinity of this compound derivatives within the active site. nih.gov This is invaluable for the rational design of potent and selective inhibitors.

Table 2: Computational Approaches for Pyrazole Research
Computational MethodApplicationPotential Impact on this compound Research
QSARPredicting biological activity based on chemical structure researchgate.netAccelerated identification of potent bioactive derivatives
DFTAnalyzing electronic structure and reactivity researchgate.netresearchgate.netGuidance for synthetic modifications and prediction of material properties
Molecular DockingPredicting binding modes and affinities to biological targets nih.govRational design of selective inhibitors for therapeutic targets

In-depth Mechanistic Elucidation of Biological Activities and Identification of Novel Molecular Targets

Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties. nih.govnih.govnih.govresearchgate.net The specific functionalization of this compound makes it a candidate for screening across various therapeutic areas.

A crucial future direction is the systematic biological evaluation of this compound and its derivatives. This should be followed by in-depth mechanistic studies to understand how they exert their effects at a molecular level. Key research activities should include:

Broad-Spectrum Biological Screening: Testing the compound against a diverse range of targets, such as kinases, proteases, and microbial enzymes, to identify novel biological activities.

Mechanism of Action (MoA) Studies: Once an activity is confirmed, detailed studies are needed to elucidate the MoA. This could involve identifying the specific molecular target and understanding how the compound modulates its function.

Translational Studies: For derivatives showing significant promise, further investigation in preclinical models is essential to evaluate their therapeutic potential.

Exploration of Emerging Material Science Applications and Functional Devices

Beyond pharmaceuticals, pyrazole derivatives have applications in material science, for example, as dye molecules. researchgate.net The unique electronic properties conferred by the pyrazole ring and the chloro-substituent in this compound could be harnessed for novel materials.

Future research should explore its potential in:

Organic Electronics: Investigating its properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Functional Dyes: Designing and synthesizing novel dyes based on this scaffold for applications in sensing, imaging, or solar cells.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyrazole nitrogen atoms as coordination sites for metal ions to construct novel polymers with interesting magnetic, optical, or catalytic properties.

Design and Synthesis of Complex Fused Pyrazole-Based Architectures with Enhanced Properties

Fusing the pyrazole ring with other heterocyclic systems is a proven strategy for generating compounds with enhanced biological activity and novel properties. nih.gov The this compound core is an excellent starting point for building more complex, rigid, and functionally diverse molecules.

Future synthetic efforts should be directed towards:

Pyrazolopyrimidines and Pyrazolopyridines: These fused systems are prominent in medicinal chemistry. nih.gov Developing synthetic routes to these architectures starting from this compound could lead to new classes of bioactive compounds.

Novel Polycyclic Systems: Exploring annulation reactions to create unique and complex fused structures with potential applications in both medicine and materials science. researchgate.net The strategic placement of the chloro and propyl groups on the initial pyrazole ring can be used to direct the regiochemistry of these cyclization reactions and fine-tune the properties of the final fused product.

Q & A

Q. What are the optimized synthetic routes for 4-chloro-1-propyl-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or via Vilsmeier-Haack formylation. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reaction (POCl₃/DMF), achieving yields >70% under reflux conditions . For this compound, substituting the aryl group with a propyl chain may require adjusting solvent polarity (e.g., ethanol or THF) and reaction time. Crystallization via slow evaporation in ethanol has been effective for related pyrazoles, yielding high-purity crystals (84.5% yield) .

Q. How can structural confirmation of this compound be reliably performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one revealed dihedral angles of 18.23° between the pyrazole and chlorophenyl rings, confirming conjugation effects . Computational methods like Density Functional Theory (DFT) can supplement SC-XRD by modeling bond lengths and angles, as demonstrated for 4-chloro-1H-pyrazole derivatives . Ensure proper H-atom placement during refinement (riding model with Uiso(H) = 1.2 Ueq(C)) .

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol is widely used for slow-evaporation crystallization of pyrazoles due to moderate polarity and volatility. For 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, ethanol yielded block-like crystals over weeks . If solubility is low (<1 mg/mL), consider mixed solvents (e.g., ethanol:DCM 3:1) or gradient cooling.

Advanced Research Questions

Q. How do electronic effects of the propyl and chloro substituents influence the reactivity of this compound?

The electron-withdrawing chloro group at C4 increases electrophilicity at C5, enabling nucleophilic substitution or cross-coupling reactions. The propyl group at N1 enhances steric bulk, potentially directing regioselectivity in further functionalization. For example, Mannich reactions with 4-chloro-2-(1H-pyrazol-3-yl)phenol showed selective N-alkylation under mild conditions (pH 7–8, 25°C) . Computational studies (e.g., Hirshfeld surface analysis) can quantify intermolecular interactions, such as C-H⋯O and C-H⋯π bonds, which stabilize the crystal lattice .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antibacterial vs. inactive results) may arise from assay conditions (e.g., solvent/DMSO% variations) or impurities. Follow these steps:

Purity validation : Use HPLC (C18 column, MeOH:H₂O 70:30) to confirm >95% purity .

Dose-response curves : Test across 3–5 log concentrations to identify IC₅₀/EC₅₀ values.

Control experiments : Include known inhibitors (e.g., carbonic anhydrase inhibitors for enzyme studies) .

Structural analogs : Compare with 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole, which showed activity against carbonic anhydrase isoforms .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

Use QSAR models and molecular docking (e.g., AutoDock Vina) to predict logP, solubility, and target binding. For example:

PropertyPredicted ValueMethod
logP2.8SwissADME
Solubility (mg/mL)0.15ALOGPS
Bioavailability55%BOILED-Egg Model

Validate with experimental measure logP via shake-flask (octanol/water) and compare with predictions .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include:

  • Exothermic reactions : Control temperature during chlorination (e.g., POCl₃ addition at 0–5°C) .
  • Purification : Replace column chromatography with recrystallization or distillation. For example, 5-chloro-1-phenyl-1H-pyrazol-4-amine was purified via ethanol wash, yielding 82% purity .
  • Safety : Handle chloro intermediates in fume hoods; refer to SDS guidelines for related compounds (e.g., LD₅₀ > 2000 mg/kg in rats) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.